4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Antibody-Drug Conjugates Linker Chemistry Bioconjugation Kinetics

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (CAS 663598-55-8), also known as 4-(5-nitro-2-pyridyldithio)pentanoic acid, is a synthetic intermediate featuring a terminal carboxylic acid group and a 5-nitro-2-pyridyl disulfide moiety. This compound serves as the foundational building block for a family of cleavable linkers used in antibody-drug conjugate (ADC) development.

Molecular Formula C10H12N2O4S2
Molecular Weight 288.3 g/mol
CAS No. 663598-55-8
Cat. No. B3277684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid
CAS663598-55-8
Molecular FormulaC10H12N2O4S2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14)
InChIKeyPRPUZAGHPOFJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid: Core Heterobifunctional Building Block for ADC Linker Synthesis


4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (CAS 663598-55-8), also known as 4-(5-nitro-2-pyridyldithio)pentanoic acid, is a synthetic intermediate featuring a terminal carboxylic acid group and a 5-nitro-2-pyridyl disulfide moiety . This compound serves as the foundational building block for a family of cleavable linkers used in antibody-drug conjugate (ADC) development [1]. Its structural hallmark is the 5-nitro substitution on the pyridine ring, which distinguishes it from unsubstituted pyridyldithio linkers and confers enhanced reactivity and solubility during conjugation reactions [2].

Why 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid Cannot Be Replaced by Unsubstituted Pyridyldithio Linkers


While numerous pyridyldithio-based linkers exist (e.g., SPDP, SPDB), direct substitution with unsubstituted analogs is scientifically unjustified. The 5-nitro group in 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is not a passive structural feature; it is a critical electron-withdrawing moiety that directly enhances the reactivity of the disulfide bond [1]. This modification accelerates thiol-disulfide exchange reactions with drug payloads by approximately 12-fold compared to previously described cross-linkers lacking this substitution [2]. Furthermore, the nitro group improves solubility in aqueous conjugation media, mitigating aggregation issues that plague less soluble linker intermediates [3]. Procuring a generic pyridyldithio analog would forfeit these quantifiable gains in reaction kinetics and solubility, potentially leading to inefficient conjugation, lower drug-to-antibody ratios (DAR), and compromised ADC homogeneity.

Quantitative Evidence Guide: Verified Performance Differentiation of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid vs. Comparators


Enhanced Conjugation Kinetics: 12-Fold Faster Reaction Rate with Free Thiols

The 5-nitro substitution on the pyridyldithio group significantly accelerates thiol-disulfide exchange reactions. The reaction of the nitro-substituted cross-linker with a small molecule drug bearing a free thiol group proceeds approximately 12-fold faster than with previously described cross-linkers (e.g., SPDP or SPP) [1].

Antibody-Drug Conjugates Linker Chemistry Bioconjugation Kinetics

Validated Synthetic Pathway with Characterized Intermediate Yields

The compound is synthesized and fully characterized as the critical intermediate 'NitroPPA' (8a) in a published, reproducible patent procedure [1]. The synthesis of its activated NHS ester derivative (SNPP) proceeds from this intermediate with full experimental detail, confirming its utility as a scalable building block [2].

ADC Linker Synthesis Process Chemistry Intermediate Characterization

Molecular Architecture Enables Controlled Payload Release in Reductive Tumor Environments

The disulfide bond in 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is designed for cleavage by intracellular thiols, such as glutathione, which is present at high concentrations (1-10 mM) in the cytosol and tumor microenvironment [1]. The 5-nitropyridyl group facilitates this reductive cleavage, enabling selective payload release within target cancer cells [2].

Cleavable Linkers Tumor Microenvironment Glutathione-Mediated Cleavage

Demonstrated Utility as a Key Intermediate for Commercial ADC Linker Portfolio

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is the core intermediate for a suite of commercially available ADC linkers, including SNPB (N-succinimidyl 4-(5-nitro-pyridin-2-yldithio)-pentanoate) [1], SSNPP (Sulfosuccinimidyl-N-succinimidyl-4-(5-nitro-2-pyridyldithio) pentanoate) [2], and 3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate [3]. This established position in the ADC linker ecosystem validates its design and provides a direct path to multiple activated linker formats.

ADC Development Linker Diversification Commercial Availability

Optimal Application Scenarios for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid in ADC Research and Development


Synthesis of High-DAR Antibody-Drug Conjugates Requiring Rapid Conjugation Kinetics

Based on its 12-fold faster reaction rate with free thiols [1], 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is ideally suited as the starting material for generating activated linkers (e.g., SNPB) when rapid conjugation is needed to achieve high drug-to-antibody ratios (DAR) or when the payload-thiol is particularly hindered. This accelerates process development and improves conjugation efficiency.

Preparation of Cleavable ADC Linkers with Enhanced Aqueous Solubility

The electron-withdrawing nitro group improves the solubility of the resulting linkers in aqueous conjugation media [2]. This property is especially valuable for coupling hydrophobic payloads or for maintaining antibody solubility during conjugation, reducing aggregation and improving final ADC homogeneity.

Building a Diversified ADC Linker Toolbox from a Single Core Intermediate

As the key precursor to multiple commercially relevant ADC linkers (SNPB, SSNPP, and methylsulfonyl-NHS variants) [3], procuring 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid enables a research team to generate several activated linker species from one supply chain, offering flexibility to tailor linker properties (e.g., solubility, reactivity) to different payloads or antibodies without sourcing multiple distinct intermediates.

Process Development and Scale-Up of Cleavable ADC Linker Chemistry

The availability of a detailed, validated synthetic protocol for this compound [4] makes it an excellent candidate for process chemistry teams aiming to develop scalable, reproducible manufacturing routes for cleavable ADC linkers. The characterized steps and purification methods provide a reliable foundation for technology transfer and scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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